1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea
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Overview
Description
1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a dimethylcyclohexyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2,4-dimethylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylcyclohexyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(2,4-dimethylcyclohexyl)urea can be compared with other urea derivatives, such as:
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
1-(2-Chloroethyl)-3-(2,4-dimethylphenyl)urea: Contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H21ClN2O |
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Molecular Weight |
232.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2,4-dimethylcyclohexyl)urea |
InChI |
InChI=1S/C11H21ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h8-10H,3-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
LGPIFDGIUGHDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)NC(=O)NCCCl |
Origin of Product |
United States |
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